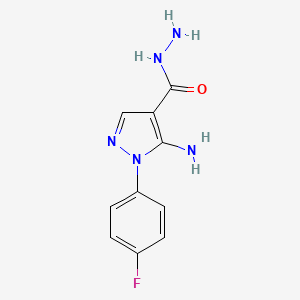

5-Amino-1-(4-fluorophenyl)-1h-pyrazole-4-carbohydrazide

説明

The compound 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbohydrazide is a derivative of pyrazole, a class of organic compounds with significant chemical and pharmaceutical importance. Pyrazoles are known for their diverse range of biological activities and are often used as key intermediates in the synthesis of various heterocyclic compounds. The presence of a fluorophenyl group in the compound suggests potential for enhanced biological activity due to the electron-withdrawing nature of the fluorine atom, which can affect the compound's binding affinity to biological targets.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, involves Michael-type addition reactions. These reactions exhibit excellent regio-selectivity, producing pyrazole derivatives as the exclusive product without any regioisomer or uncyclised hydrazide byproducts . The process uses ethanol and fluorinated ethanol as solvents at reflux, resulting in high yields ranging from 47% to 93% under mild reaction conditions. This indicates a high selectivity in the one-step work procedure, making these compounds valuable intermediates for various applications, including crop protection .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with the potential for multiple ring systems. For instance, reactions of 5-amino-1-phenyl-4-pyrazolecarbohydrazide with various acids can lead to the formation of tri-, tetra-, and pentacyclic pyrazolo[3,4-d]pyrimidines. The structures of these new compounds are typically established using NMR measurements . In a related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, the crystal structure revealed that the pyran and pyrazole rings are almost coplanar, while the phenyl ring is almost perpendicular to these two rings .

Chemical Reactions Analysis

Pyrazole derivatives can be synthesized through various chemical reactions. For example, the Gewald synthesis technique is used to synthesize 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which can then be treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Additionally, the Vilsmeier-Haack reaction is employed to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives as part of a multi-step reaction . These reactions are crucial for creating compounds with potential antimicrobial activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate shows that the crystal is stabilized by various hydrogen interactions and weak π-π interactions, which contribute to the stability of the crystal structure . The presence of fluorine in the 4-fluorophenyl group likely affects the compound's physical properties, such as boiling point and solubility, due to the strong electronegativity of fluorine. These properties are essential for determining the compound's suitability in different applications, including its potential use in pharmaceuticals.

科学的研究の応用

Corrosion Protection

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbohydrazide derivatives have been investigated for their ability to protect metals from corrosion. A study found that these compounds can significantly inhibit the corrosion of mild steel in acidic environments. The research utilized both gravimetric and electrochemical methods, indicating high inhibition efficiency. The compounds form a protective monolayer on the metal surface, which was confirmed through microscopic and spectroscopic analyses (Paul, Yadav, & Obot, 2020).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of this compound have been synthesized and explored for their biological properties. One study synthesized novel pyrazole derivatives and assessed their antioxidant, anti-breast cancer, and anti-inflammatory properties. These compounds showed promising results in inhibiting enzymes responsible for inflammation and breast cancer, highlighting their potential as therapeutic agents (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Crystal Structure Analysis

The compound and its derivatives have been subject to crystal structure analysis to understand their molecular configuration better. This is crucial in fields like material science and pharmaceuticals, where the arrangement of atoms can significantly affect a substance's properties and interactions (Wen, Zhu, Li, & Zhang, 2006).

Antimicrobial Activity

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These compounds have shown effective action against a range of bacterial and fungal species, making them potential candidates for developing new antimicrobial agents (Puthran et al., 2019).

作用機序

特性

IUPAC Name |

5-amino-1-(4-fluorophenyl)pyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN5O/c11-6-1-3-7(4-2-6)16-9(12)8(5-14-16)10(17)15-13/h1-5H,12-13H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFYSKITNXVZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)NN)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101165905 | |

| Record name | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

618070-67-0 | |

| Record name | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618070-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101165905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1277792.png)